ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate
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Overview
Description
ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the sulfanylacetyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a sulfanylacetylating agent.
Esterification: The final step is the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the pyrazolo[3,4-d]pyrimidine core to its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate involves the inhibition of CDK2 (cyclin-dependent kinase 2). This enzyme plays a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-17(26)9-20-16(25)10-28-19-14-8-23-24(18(14)21-11-22-19)15-6-5-12(2)7-13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFQJJIYMXCEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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